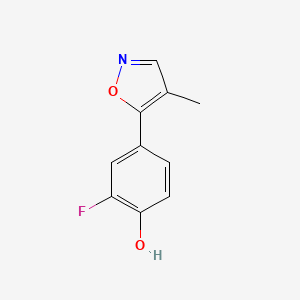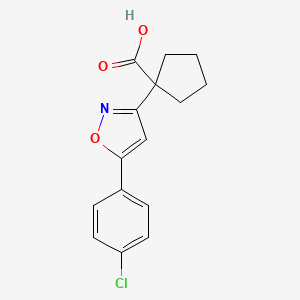
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions and inhibit the proliferation of certain cell types . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid can be compared with other similar compounds, such as:
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine These compounds share similar structural features but may exhibit different biological activities and chemical properties .
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c16-11-5-3-10(4-6-11)12-9-13(17-20-12)15(14(18)19)7-1-2-8-15/h3-6,9H,1-2,7-8H2,(H,18,19) |
InChI Key |
CAHLZTFOAXRNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


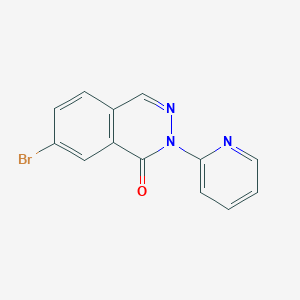


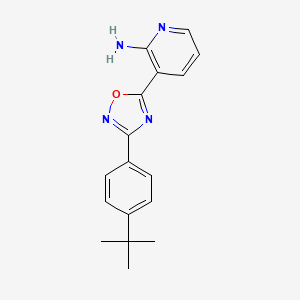

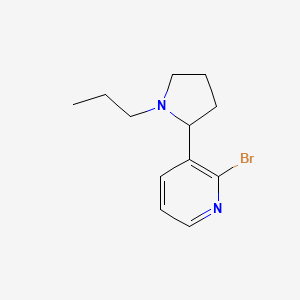
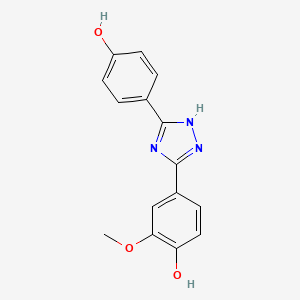


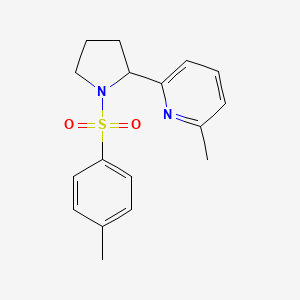

![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)

